3-Chloro-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by its unique trifluoromethyl group and chlorine substituent on the aromatic ring. This compound has garnered interest in various fields of chemistry, particularly in organic synthesis and medicinal chemistry.
3-Chloro-4-(trifluoromethyl)phenylboronic acid falls under the category of organoboron compounds. It is classified as an aromatic boronic acid due to the presence of a boron atom bonded to a phenyl ring, which is further substituted with both a chloro and a trifluoromethyl group.
The synthesis of 3-Chloro-4-(trifluoromethyl)phenylboronic acid typically involves several steps, including the functionalization of phenol derivatives and subsequent reactions to introduce the boronic acid functionality.
A typical reaction setup may involve:
The molecular formula of 3-Chloro-4-(trifluoromethyl)phenylboronic acid is C₇H₅BClF₃O₂, with a molecular weight of 224.37 g/mol. The structure features:
Key structural data include:
3-Chloro-4-(trifluoromethyl)phenylboronic acid participates in various chemical reactions, including:
In these reactions, the presence of the trifluoromethyl group enhances the electronic properties of the compound, making it more reactive towards nucleophiles during coupling reactions.
The mechanism typically involves:
This mechanism is crucial for understanding how 3-Chloro-4-(trifluoromethyl)phenylboronic acid can be employed in synthetic routes to develop pharmaceuticals and agrochemicals.
3-Chloro-4-(trifluoromethyl)phenylboronic acid has several applications in scientific research:
This compound exemplifies how organoboron chemistry can be leveraged for innovative applications across various fields, emphasizing its significance in modern synthetic methodologies.
Transition-metal-catalyzed borylation represents the most direct route to 3-chloro-4-(trifluoromethyl)phenylboronic acid, leveraging the predictable reactivity of aromatic C–H or C–X bonds with metal-boryl complexes. The strong electron-withdrawing nature of the -CF₃ group significantly influences both the substrate's reactivity and the required catalytic system [4].
Palladium(0) catalysts, particularly those incorporating phosphine ligands like SPhos or RuPhos, effectively facilitate Miyaura borylation of the corresponding aryl bromide precursor, 4-bromo-2-chloro-1-(trifluoromethyl)benzene. This reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source in aprotic solvents (e.g., 1,4-dioxane or DME) at moderate temperatures (80-100°C). The key advantage lies in the exceptional functional group tolerance of Pd catalysis, preserving the labile C–Cl bond and the -CF₃ group [8].
Table 1: Catalytic Systems for Miyaura Borylation of 4-Bromo-2-chloro-1-(trifluoromethyl)benzene
Catalyst System | Ligand | Solvent | Temperature (°C) | Yield Range (%) | Key Advantage |
---|---|---|---|---|---|
Pd(dba)₂ | SPhos | 1,4-Dioxane | 80 | 75-85 | High regioselectivity |
Pd(OAc)₂ | RuPhos | DME | 100 | 70-80 | Air-stable precursor |
PdCl₂(AmPhos) | None | Toluene | 90 | 65-75 | Ligand-free system |
Iridium-based catalysts, such as those derived from Ir(OMe)(cod)]₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine), enable direct C–H borylation of 1-chloro-2-(trifluoromethyl)benzene. This approach bypasses the need for pre-halogenation but requires precise control to override the inherent directing effects of the substituents. The -CF₃ group exerts a moderate meta-directing influence via an inductive effect, while the chlorine atom is weakly ortho-directing. Optimal regioselectivity for the desired 2-borylated product (which corresponds to 3-chloro-4-(trifluoromethyl)phenylboronic acid after hydrolysis) is achieved using sterically bulky ligands that favor borylation ortho to chlorine over meta to -CF₃. Yields typically range from 60-70%, with minor isomers requiring chromatographic separation [8].
Directed ortho-metallation (DoM) exploits the coordination of a Lewis basic directing group (DG) to an organolithium reagent, enabling regioselective deprotonation and subsequent functionalization at the adjacent position. This strategy is particularly valuable for synthesizing the 3-chloro-4-(trifluoromethyl) isomer due to the ability to override the intrinsic electronic biases of the -CF₃ group [4].
The synthesis starts from readily available 2-(trifluoromethyl)aniline. Protection of the amino group as a bulky amide (e.g., N,N-diisopropylcarboxamide or tert-butoxycarbonyl (Boc)) serves a dual purpose: it acts as a powerful ortho-directing group and masks the nucleophilic nitrogen. Treatment with a strong base like sec-butyllithium (s-BuLi) or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C to -40°C) selectively deprotonates the ortho position relative to the directing group, generating the aryllithium species. This lithiated intermediate is then quenched with a boron electrophile – most commonly triisopropyl borate (B(OiPr)₃) – followed by acidic hydrolysis to yield the corresponding boronic acid.
Table 2: Directed Ortho-Metallation Sequence for 3-Chloro-4-(trifluoromethyl)phenylboronic Acid
Step | Reagent/Condition | Role | Critical Parameters |
---|---|---|---|
1. Protection | Diisopropylcarbamyl chloride / Pyridine | Installs directing group (DG) | Complete conversion essential |
2. Directed Lithiation | s-BuLi / THF / -78°C | Regioselective C–H deprotonation ortho to DG | Strict temperature control, exclusion of air/moisture |
3. Boronation | B(OiPr)₃ / -78°C → RT | Traps aryl lithium | Rapid addition at low temperature |
4. Hydrolysis & Deprotection | HCl (aq.) / Reflux | Cleaves boronate ester, removes DG | Strong acid required for amide hydrolysis |
The critical advantage of this route is its inherent regioselectivity, placing the boronic acid group specifically adjacent to the directing group. The final step requires harsh conditions (strong acid, elevated temperature) to simultaneously hydrolyze the boronate ester and cleave the amide directing group, unmasking the aniline. Subsequent Sandmeyer chlorination (NaNO₂, CuCl, HCl) then installs the chlorine atom ortho to the boron group and meta to the -CF₃, yielding the target compound. While longer than direct borylation, this approach offers excellent regiocontrol for this specific substitution pattern [4].
Sequential halogenation followed by borylation provides a robust and scalable route to 3-chloro-4-(trifluoromethyl)phenylboronic acid, capitalizing on the predictable reactivity of halogenated intermediates. The key lies in achieving high regioselectivity during the initial halogenation step of the trifluoromethylbenzene precursor [4].
The optimal starting material is 4-(trifluoromethyl)aniline. Electrophilic chlorination using chlorinating agents like N-chlorosuccinimide (NCS) requires careful control. The strongly activating -NH₂ group leads to polyhalogenation or oxidation unless moderated. Acetylation of the amino group to form the acetamide derivative (-NHCOCH₃) reduces its activating power, allowing regioselective electrophilic chlorination to occur predominantly ortho to the acetamide group (and thus ortho to the original amino group). This yields 2-chloro-5-(trifluoromethyl)acetanilide. Hydrolysis of the acetamide under acidic or basic conditions regenerates the aniline, 2-chloro-5-(trifluoromethyl)aniline. Crucially, the chlorine atom is now positioned ortho to the amino group and meta to the -CF₃ group.
Table 3: Regioselectivity in Halogenation of 4-(Trifluoromethyl)Aniline Derivatives
Substrate | Halogenating Agent | Conditions | Major Product (% Regioisomer) | Regioselectivity Driver |
---|---|---|---|---|
4-(Trifluoromethyl)aniline | Cl₂ | AcOH, 0°C | 2,5-Dichloro-4-(CF₃)aniline | Ortho/para amination |
4-(Trifluoromethyl)acetanilide | NCS | DCM, RT | 2-Chloro-5-(CF₃)acetanilide (>90%) | Ortho to acetamide |
4-(Trifluoromethyl)benzene | Cl₂ | FeCl₃, RT | Mixture (2- and 3-chloro) | Meta to CF₃ dominates |
The final aniline, 2-chloro-5-(trifluoromethyl)aniline, undergoes diazotization via treatment with sodium nitrite (NaNO₂) in a strong acid (e.g., H₂SO₄ or HCl) at 0-5°C, forming the diazonium salt. This unstable intermediate is immediately subjected to the Schiemann reaction: treatment with fluoroboric acid (HBF₄) generates the aryl diazonium tetrafluoroborate salt, which upon gentle heating (40-60°C) decomposes to release nitrogen (N₂) and boron trifluoride (BF₃), yielding 1-chloro-2-(trifluoromethyl)benzene (3-chloro-4-(trifluoromethyl)benzene). This halogen exchange (replacing -NH₂ with -Cl) preserves the regiochemistry.
The resulting aryl chloride, 3-chloro-4-(trifluoromethyl)chlorobenzene, can undergo lithium-halogen exchange with n-butyllithium (n-BuLi) in THF at -78°C, followed by quenching with triisopropyl borate (B(OiPr)₃) and acidic workup to afford the target boronic acid. Alternatively, the more reactive aryl bromide (obtained by Sandmeyer bromination of the diazonium salt using CuBr) can undergo Miyaura borylation as described in Section 1.1, often in higher yields due to the superior reactivity of aryl bromides in Pd-catalyzed borylation compared to aryl chlorides. This sequential halogenation-borylation strategy offers flexibility and scalability, making it suitable for multi-gram synthesis [4] [6].
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